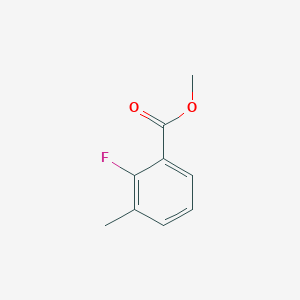
Methyl 2-fluoro-3-methylbenzoate
Descripción general
Descripción
Methyl 2-fluoro-3-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in Anaerobic Degradation Pathways
Methyl 2-fluoro-3-methylbenzoate is significant in understanding anaerobic degradation pathways. For instance, a study on the anaerobic sewage sludge showed that a methanogenic m-cresol-degrading consortium converted m-cresol to 4-hydroxy-2-methylbenzoic acid and eventually to methane, where fluorinated compounds like 6-fluoro-3-methylphenol played a crucial role in the process. This research is pivotal for understanding the methanogenic degradation of similar compounds and the anaerobic metabolism of phenols (Londry & Fedorak, 1993).
2. Synthesis and Optimization
This compound and its derivatives are often synthesized through a series of reactions for various applications. An optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, a related compound, has been developed using 3-fluorobenzoic acid as a raw material. This kind of research is crucial for the efficient production of similar compounds used in various scientific applications (Yin Jian-zhong, 2010).
3. Antitumor Properties
Fluorinated compounds, including derivatives of this compound, have been studied for their potential antitumor properties. For example, fluorinated 2-arylbenzothiazoles have shown inhibitory activity against various cancer cell lines. Such research is crucial for the development of new antitumor drugs (Hutchinson et al., 2001).
4. Imaging Applications
The compound and its derivatives have been explored for their use in imaging, such as positron emission tomography (PET) for cancer imaging. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET cancer imaging agents is an example of this application, providing valuable tools for cancer diagnostics (Wang et al., 2006).
Conclusionthis compound and its derivatives have diverse scientific applications, ranging from understanding anaerobic degradation pathways to potential roles in cancer treatment and diagnostic imaging
Scientific Research Applications of this compound
1. Detection of Aromatic Metabolites in Anaerobic Degradation
This compound plays a crucial role in detecting aromatic metabolites during anaerobic degradation. A study utilizing fluorinated compounds, including 6-fluoro-3-methylphenol, revealed their effectiveness in tracing the degradation pathway of m-cresol in a methanogenic consortium. This pathway is significant for understanding the anaerobic metabolism of various phenols (Londry & Fedorak, 1993).
2. Synthesis and Optimization
The compound is involved in the synthesis and optimization of related chemical structures. For example, Methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as a starting material, highlighting an optimal synthesis route for similar compounds (Yin Jian-zhong, 2010).
3. Antitumor and Imaging Applications
Fluorinated derivatives of this compound have shown potential in antitumor applications and imaging. For instance, fluorinated 2-arylbenzothiazoles, related to this compound, exhibit inhibitory activity against various cancer cell lines. Additionally, Carbon-11 labeled fluorinated 2-arylbenzothiazoles serve as novel probes for positron emission tomography (PET) in imaging tyrosine kinase in cancers (Wang et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 2-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZOQUQLMIPBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622021 | |
| Record name | Methyl 2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586374-04-1 | |
| Record name | Methyl 2-fluoro-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





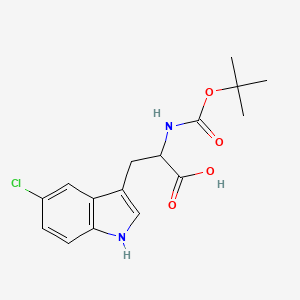

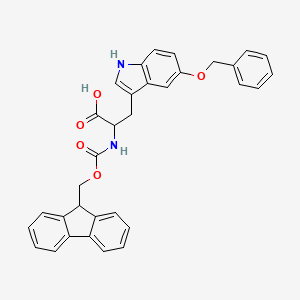
![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

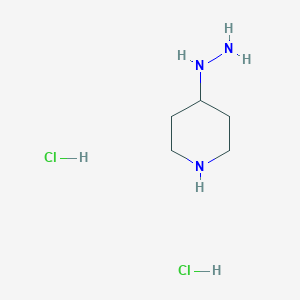
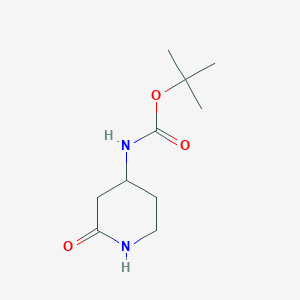
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

